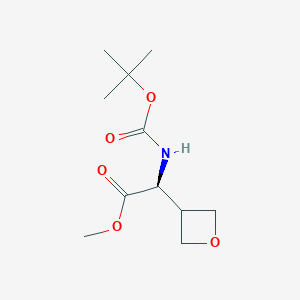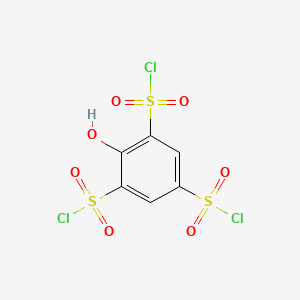
2-Chloro-4-methyl-5-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-4-methyl-5-(methylthio)pyridine” is an organic compound and a derivative of pyridine. It has a molecular formula of C7H8ClNS and a molecular weight of 173.66 g/mol . It is typically found in a liquid form .
Synthesis Analysis
The synthesis of “2-Chloro-4-methyl-5-(methylthio)pyridine” involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct. The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methyl-5-(methylthio)pyridine” is represented by the linear formula C7H8ClNS . The structure can also be represented using the SMILES stringCc1ccc(Cl)nc1 . Chemical Reactions Analysis
“2-Chloro-4-methyl-5-(methylthio)pyridine” can undergo various chemical reactions. For instance, it can react with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis
“2-Chloro-4-methyl-5-(methylthio)pyridine” is a liquid at room temperature . It has a molecular weight of 173.66 g/mol .Scientific Research Applications
Developments in Antiplatelet Drug Synthesis
Pyridine derivatives, specifically in the synthesis of clopidogrel, an antiplatelet and antithrombotic drug, highlight the importance of pyridine compounds in pharmaceutical development. The review by Saeed et al. (2017) discusses various synthetic methodologies for clopidogrel, underscoring the pyridine scaffold's role in creating vital therapeutic agents (Saeed et al., 2017).
Hybrid Catalysts in Chemical Synthesis
The application of pyridine derivatives in synthesizing pyrano[2,3-d]pyrimidine scaffolds through hybrid catalysts demonstrates their utility in developing compounds with potential medicinal and pharmaceutical significance. Parmar et al. (2023) cover synthetic pathways and the role of various catalysts in this process, indicating pyridine's versatility in chemical synthesis (Parmar et al., 2023).
Chemical Properties and Complex Formation
The chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, are explored by Boča et al. (2011). Their review provides insights into the preparation, properties, and complex formation of these compounds, highlighting their potential in various scientific applications (Boča et al., 2011).
Environmental and Analytical Applications
Pyridine derivatives' role in environmental science, particularly in herbicide sorption to soil and organic matter, is discussed by Werner et al. (2012). This review underscores the environmental interactions and analytical importance of pyridine-based compounds (Werner et al., 2012).
Catalytic Vapor Phase Synthesis
The catalytic vapor phase synthesis of pyridine, using catalysts like HZSM-5, showcases the industrial and synthetic chemistry relevance of pyridine derivatives. Reddy et al. (2012) review the literature on catalytic methods for pyridine synthesis, emphasizing its commercial and practical applications (Reddy et al., 2012).
Safety and Hazards
The safety data sheet for “2-Chloro-4-methyl-5-(methylthio)pyridine” indicates that it is harmful if swallowed or in contact with skin. It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this chemical .
properties
IUPAC Name |
2-chloro-4-methyl-5-methylsulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGRISYPDKUAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyl-5-(methylthio)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol](/img/structure/B6351345.png)


![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)

![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)
![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)

![t-Butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6351388.png)


![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)

